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Compound of Interest

Compound Name: 2-Methoxy-2-phenylethan-1-amine

CAS No.: 3490-79-7

Cat. No.: B2833967

Get Quote

Executive Summary
This application note details the protocol for synthesizing 2-methoxy-2-phenylethan-1-amine
(also known as

-methoxyphenethylamine) starting from styrene oxide. This structural motif is a critical
pharmacophore in CNS-active agents and a versatile chiral building block in medicinal
chemistry.

The synthesis challenges lie in regiocontrol. Styrene oxide is an unsymmetrical epoxide; ring

opening can occur at the

(benzylic) or

(terminal) carbon. To obtain the target molecule—where the methoxy group resides at the
benzylic position and the amine at the terminal position—reaction conditions must be tuned to
favor nucleophilic attack at the benzylic carbon, or an alternative functionalization strategy must
be employed.
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This guide presents the Acid-Catalyzed Solvolytic Pathway, a robust, scalable route that

establishes the ether linkage early via electronic control, followed by standard functional group

interconversion (FGI) to install the amine.

Retrosynthetic Analysis & Strategy
The target molecule, 2-methoxy-2-phenylethan-1-amine (4), can be disconnected to 2-

methoxy-2-phenylethanol (2). This intermediate possesses the correct carbon skeleton and

oxygenation pattern.

Strategic Disconnection: The C-N bond is formed last via displacement of an activated

alcohol.

Key Regiochemical Step: The formation of the ether (2) from styrene oxide (1).

Basic Conditions (NaOCH3): Attack occurs at the less hindered terminal (

) carbon, yielding the wrong regioisomer (2-methoxy-1-phenylethanol).

Acidic Conditions (H+): Protonation of the epoxide activates the ring. The bond weakening

is more pronounced at the benzylic (

) carbon due to the ability of the phenyl ring to stabilize the developing positive charge.
This directs the methanol nucleophile to the benzylic position, yielding the correct
regioisomer.

Reaction Scheme (DOT Visualization)
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Figure 1: Synthetic pathway highlighting the critical regioselective opening of styrene oxide.

Detailed Experimental Protocol
Stage 1: Regioselective Ring Opening (Methanolysis)
This step establishes the core ether connectivity. The use of sulfuric acid ensures attack at the

benzylic position.

Reagents: Styrene Oxide (1.0 equiv), Methanol (Solvent/Reagent, 10-20 Vol),

(0.05 equiv).

Equipment: Round-bottom flask, magnetic stirrer, ice bath, addition funnel.

Procedure:

Setup: Charge a flask with Methanol (anhydrous preferred) and cool to 0°C.

Catalyst Addition: Add concentrated

(catalytic amount) dropwise. Caution: Exothermic.

Substrate Addition: Add Styrene Oxide dropwise over 30 minutes, maintaining temperature

<10°C.

Expert Insight: Slow addition prevents thermal runaway and minimizes polymerization

side-reactions.

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by

TLC (Hexane/EtOAc 4:1). Styrene oxide (

) should disappear; product alcohol (

) appears.

Workup: Quench with solid

(excess) to neutralize acid. Filter off solids. Concentrate the filtrate under reduced pressure.
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Purification: Dissolve residue in

or DCM, wash with brine, dry over

, and concentrate.

Yield Expectation: 85–95%.

Product:2-methoxy-2-phenylethanol (Colorless oil).

Stage 2: Activation of Primary Alcohol
The primary hydroxyl group is a poor leaving group and must be converted to a sulfonate ester

(Tosylate or Mesylate).

Reagents: 2-methoxy-2-phenylethanol (1.0 equiv), p-Toluenesulfonyl chloride (TsCl, 1.2

equiv), Triethylamine (

, 2.0 equiv), DMAP (0.1 equiv), DCM (Solvent).

Procedure:

Dissolve the alcohol in DCM (10 mL/g) and cool to 0°C.

Add

and DMAP.

Add TsCl portion-wise.

Stir at RT for 4–12 hours.

Workup: Wash with 1M HCl (to remove amine), saturated

, and brine. Dry and concentrate.

Product:2-methoxy-2-phenylethyl 4-methylbenzenesulfonate. Use directly in the next step.

Stage 3: Nucleophilic Displacement (Azidation)
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Reagents: Tosylate intermediate, Sodium Azide (

, 1.5 equiv), DMSO or DMF (Solvent).

Safety:

is acutely toxic and can form explosive hydrazoic acid with strong acids. Do not use
halogenated solvents (DCM) in this step to avoid forming explosive di-azidomethane.

Procedure:

Dissolve the tosylate in DMSO (5 mL/g).

Add

in one portion.

Heat to 60–70°C for 4–6 hours behind a blast shield.

Workup: Cool to RT. Dilute with water (excess) and extract with

or EtOAc. Wash organic layer extensively with water to remove DMSO.

Product:2-methoxy-2-phenylethyl azide.

Stage 4: Staudinger Reduction (or Hydrogenation)
Converting the azide to the amine. Hydrogenation is cleaner for scale; Staudinger is convenient

for lab scale.

Option A: Hydrogenation (

)

Dissolve azide in MeOH. Add 10 wt% Pd/C catalyst (10% w/w loading relative to substrate).

Stir under

balloon (1 atm) for 4–12 hours.

Filter through Celite to remove catalyst. Concentrate.
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Option B: Staudinger Reduction (

)

Dissolve azide in THF/Water (10:1).

Add Triphenylphosphine (

, 1.2 equiv). Gas evolution (

) will occur.

Stir at RT for 12 hours.

Acidify with 1M HCl, wash with DCM (removes

), then basify aqueous layer with NaOH and extract product into DCM.

Final Product Isolation: Distillation (vacuum) or conversion to HCl salt (add HCl in

dioxane/ether) for solid storage.

Quantitative Data Summary
Parameter

Stage 1
(Methanolysis)

Stage 2
(Tosylation)

Stage 3
(Azidation)

Stage 4
(Reduction)

Reagent

Temp
0°C

RT

0°C

RT
60°C RT

Time 3 h 6 h 5 h 12 h

Typical Yield 92% 88% 85% 90%

Key Byproduct
Regioisomer

(<5%) (gas)

Mechanism & Regiochemistry[2][3][4][5][6]
The critical step defining the structure is the acid-catalyzed ring opening.
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Mechanism Logic:

Protonation: The epoxide oxygen is protonated, creating a strained oxonium species.

Bond Weakening: The C-O bond weakens. The transition state has significant carbocation

character.

Stabilization: The benzylic carbon (

) can stabilize a partial positive charge via resonance with the phenyl ring. The terminal
carbon (

) cannot.

Nucleophilic Attack: Consequently, the methanol attacks the more substituted (benzylic)

carbon, despite steric hindrance. This is an electronic control override.

Mechanistic Pathway (DOT Visualization)
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Figure 2: Mechanistic rationale for regioselectivity under acidic conditions.

Safety & Handling (Process Safety)
Styrene Oxide: Classified as a probable human carcinogen (Group 2A). Use in a fume hood

with double-gloving (Nitrile).

Sodium Azide (

):

Explosion Hazard: Do not heat above 80°C. Do not use DCM (forms diazidomethane).
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Toxicity: Highly toxic (comparable to cyanide) by inhibition of cytochrome c oxidase.

Disposal: Quench excess azide with nitrous acid (

) or bleach before disposal.

Hydrogenation: When using Pd/C, ensure inert atmosphere (

/Ar) before introducing

to prevent ignition of methanol vapors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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